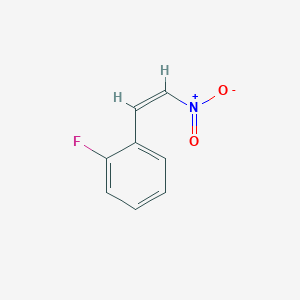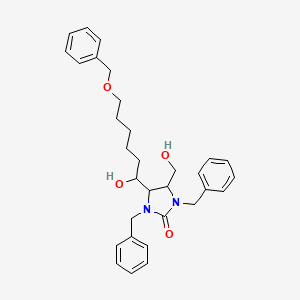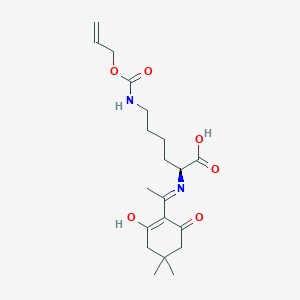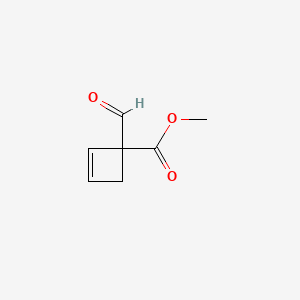
Methyl 1-formylcyclobut-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-formylcyclobut-2-ene-1-carboxylate is an organic compound with the molecular formula C7H8O3. It is a derivative of cyclobutene, featuring both a formyl group and a carboxylate ester group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-formylcyclobut-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutene with formylating agents and subsequent esterification. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-formylcyclobut-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 1-formylcyclobut-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and formyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-formylcyclobut-2-ene-1-carboxylate involves its reactivity with various biological and chemical targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of reactive intermediates that interact with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl cyclobut-1-ene-1-carboxylate
- Methyl cyclobut-2-ene-1-carboxylate
Uniqueness
Methyl 1-formylcyclobut-2-ene-1-carboxylate is unique due to the presence of both a formyl group and an ester group on the cyclobutene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group.
Propriétés
Formule moléculaire |
C7H8O3 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
methyl 1-formylcyclobut-2-ene-1-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-10-6(9)7(5-8)3-2-4-7/h2-3,5H,4H2,1H3 |
Clé InChI |
UBFSFHLYXPBLSU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


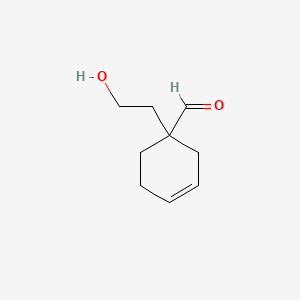

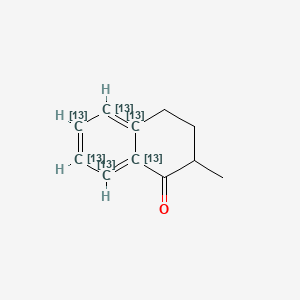


![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)
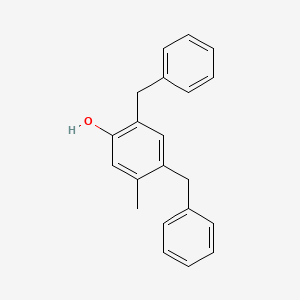
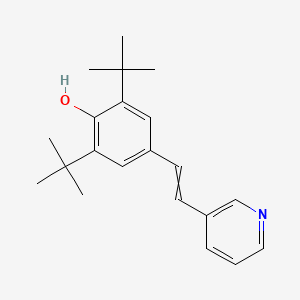
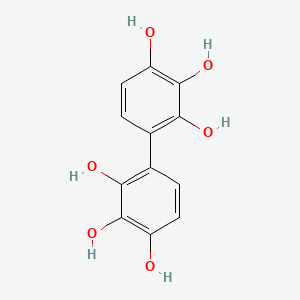
![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
